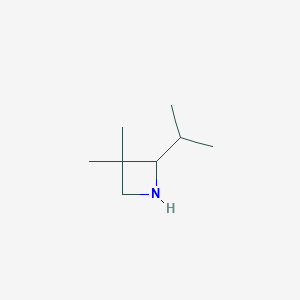

3,3-Dimethyl-2-(propan-2-yl)azetidine

Vue d'ensemble

Description

3,3-Dimethyl-2-(propan-2-yl)azetidine is a chemical compound with the CAS Number: 1779913-80-2. It has a molecular weight of 127.23 and is a liquid at room temperature .

Synthesis Analysis

The synthesis of azetidines like 3,3-Dimethyl-2-(propan-2-yl)azetidine can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides .Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-2-(propan-2-yl)azetidine is represented by the InChI Code: 1S/C8H17N/c1-6(2)7-8(3,4)5-9-7/h6-7,9H,5H2,1-4H3 .Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis

3,3-Dimethyl-2-(propan-2-yl)azetidine is a liquid at room temperature. It has a molecular weight of 127.23 .Applications De Recherche Scientifique

Reactivity and Synthesis

- 3,3-Dimethyl-2-(propan-2-yl)azetidine demonstrates unique reactivity in synthesis processes. The compound, under specific conditions, can be transformed into novel aziridines and propan-1-ols. For example, N-(ω-haloalkyl)-β-lactams reacted with lithium aluminium hydride to form 1-(1-aryl-3-hydroxypropyl)aziridines and 3-aryl-3-(N-propylamino)propan-1-ols, showcasing the potential of these compounds in organic synthesis (D’hooghe, Dekeukeleire, & de Kimpe, 2008).

Synthesis of Derivatives and Analogues

- The compound is pivotal in the synthesis of various derivatives and analogues. For instance, 2-aryl-3,3-dichloroazetidines, a relatively unexplored class of azaheterocycles, were synthesized and their reactivity was investigated, leading to different derivatives like 2-[dimethoxy(aryl)methyl]aziridines (Dejaegher, Mangelinckx, & de Kimpe, 2002).

Application in Medicinal Chemistry

- In medicinal chemistry, derivatives of 3,3-Dimethyl-2-(propan-2-yl)azetidine are used as templates for drug discovery. The stereoselective preparation of piperidines through ring transformation of azetidines demonstrates their potential in the development of new pharmaceuticals (Mollet, Catak, Waroquier, Van Speybroeck, D’hooghe, & de Kimpe, 2011).

Synthesis of Pyrimidine-Azitidinone Analogues

- There's research into the synthesis of pyrimidine-azitidinone analogues and their potential antimicrobial and antitubercular activities. Such studies highlight the compound's role in the development of novel antibacterial and antitubercular drugs (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Development of Drug-Like Compounds

- The compound is involved in the development of drug-like compounds, where the product azetidines can be further derivatized. This includes calcium(II)-catalyzed Friedel-Crafts reactions of azetidinols to produce 3,3-Diarylazetidines, which are valuable in drug discovery (Denis, Dubois, Voisin‐Chiret, Bureau, Choi, Mousseau, & Bull, 2018).

Exploration of Chemical Space for Drug Discovery

- Azetidines, including 3,3-Dimethyl-2-(propan-2-yl)azetidine, are instrumental in accessing underexplored chemical space for drug discovery, as demonstrated in the synthesis of 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones (Kamiński, Zagaja, Rapacz, Łuszczki, Andres-Mach, Abram, & Obniska, 2016).

Synthesis of Advanced Building Blocks

- The compound is used in the synthesis of advanced building blocks for drug discovery, as shown in the design and synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine, contributing to lead optimization programs in pharmaceutical research (Feskov, Chernykh, Kuchkovska, Daniliuc, Kondratov, & Grygorenko, 2019).

Safety And Hazards

The compound is associated with several hazard statements including H226, H302, H314, H335. Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Propriétés

IUPAC Name |

3,3-dimethyl-2-propan-2-ylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-6(2)7-8(3,4)5-9-7/h6-7,9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIOTGPXCDUBAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(CN1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyl-2-(propan-2-yl)azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromo-4-[4-(bromomethyl)phenoxy]benzene](/img/structure/B1447521.png)

![3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1447523.png)

![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1447531.png)

![5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride](/img/structure/B1447536.png)

amine](/img/structure/B1447542.png)

![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B1447543.png)